Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Biological Activity
Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a piperazine ring and a thioxo group enhances its potential for interaction with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C22H30N4O3S |
Molecular Weight | 430.57 g/mol |
CAS Number | 941962-37-4 |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures possess significant activity against various bacterial strains and fungi. The compound's thioxo and tetrahydroquinazoline moieties may contribute to its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study:
A study evaluating the antimicrobial activity of related compounds demonstrated that certain quinazoline derivatives had Minimum Inhibitory Concentration (MIC) values comparable to conventional antibiotics like ciprofloxacin and ketoconazole, suggesting a promising therapeutic potential for infections caused by resistant strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.
Research Findings:
In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values reported for these compounds range from 1.33 to 17.5 μM, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. These compounds are known to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory process.
Example:
A derivative was reported to exhibit COX-II inhibitory activity with an IC50 value of 0.52 μM, which is significantly more potent than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may be developed into a therapeutic agent for conditions associated with chronic inflammation.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The presence of the tetrahydroquinazoline scaffold allows for binding to enzyme active sites, particularly those involved in inflammatory pathways.
- Cellular Uptake: The piperazine moiety may enhance cellular permeability, facilitating the compound's entry into target cells.
- Molecular Interactions: Hydrogen bonding and hydrophobic interactions between the compound and target proteins are critical for its biological effects.
Properties
CAS No. |
946329-30-2 |
---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.56 |
IUPAC Name |
methyl 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-15-5-4-6-20(16(15)2)26-9-11-27(12-10-26)21(29)14-28-22(30)18-8-7-17(23(31)32-3)13-19(18)25-24(28)33/h4-8,13H,9-12,14H2,1-3H3,(H,25,33) |
InChI Key |
DTRHMHVNMBLXOE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
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